molecular formula C15H14BrFN2O B6446275 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2549055-31-2

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6446275
CAS No.: 2549055-31-2
M. Wt: 337.19 g/mol
InChI Key: OUYOSXLMBMJBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with an azetidine ring via an ether linkage. The azetidine is further functionalized with a 4-bromo-2-fluorophenylmethyl group. This structure combines aromatic, electron-withdrawing (bromo, fluoro), and constrained cyclic amine (azetidine) motifs, which are often exploited in medicinal chemistry for their pharmacokinetic and target-binding properties .

Properties

IUPAC Name

4-[1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-12-2-1-11(15(17)7-12)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOSXLMBMJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Br)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .

Mechanism of Action

The mechanism of action of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine substituents may enhance binding affinity through halogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The evidence highlights several pyridine- and azetidine-containing compounds with varying substituents. Key structural analogs include:

Pyridine Derivatives with Substituted Phenyl Groups
  • 2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine (): Substituents: Chloro, amino, and substituted phenyl groups (e.g., -CH₃, -NO₂, -Br). Molecular Weight: Ranges from 466 to 545 g/mol. Key Data: Melting points (268–287°C), IR peaks (e.g., -CN stretch at 2198 cm⁻¹, C=O at 1670 cm⁻¹), and ¹H NMR signals (δ 0.82–7.78 ppm) .
Spirocyclic Azetidines with Nitrofuran Warheads
  • 9-(5-Nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-aza-spiro[5.5]undecane ():
    • Substituents : Nitrofuran, pyridinyl-oxadiazole, and spirocyclic azetidine.
    • Biological Activity : MIC of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv .
Halogenated Pyridine Derivatives
  • 4-(Bromomethyl)-2-chloro-3-fluoro-pyridine ():
    • Substituents : Bromomethyl, chloro, and fluoro groups.
    • Molecular Weight : 224.46 g/mol.
    • Relevance : Demonstrates the impact of halogens (Br, Cl, F) on reactivity and physical properties .

Comparative Analysis

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₆H₁₅BrFN₂O 365.21 Not Reported Azetidine-oxy, 4-bromo-2-fluorophenyl
2-Amino-4-(2-chloro-5-(4-Br-phenyl)pyridin-3-yl)-1-(4-CH₃-phenyl)pyridine C₃₀H₂₆ClN₅O₃ 544.02 259–261 Chloro, amino, methyl, nitro
4-(Bromomethyl)-2-chloro-3-fluoro-pyridine C₆H₄BrClFN 224.46 Not Reported Bromomethyl, chloro, fluoro
Spirocyclic Azetidine Nitrofuran Derivative C₂₃H₂₁N₅O₄ 447.45 Not Reported Nitrofuran, oxadiazole, spiroazetidine
Key Observations:

Electron-Withdrawing Effects: The target compound’s 4-bromo-2-fluorophenyl group enhances electron-withdrawing properties compared to analogs with -CH₃ or -OCH₃ substituents (). This may influence reactivity in nucleophilic substitutions or binding to biological targets.

Thermal Stability: Pyridine derivatives with nitro (-NO₂) or carbonyl (C=O) groups exhibit higher melting points (e.g., 259–287°C in ) due to strong intermolecular dipole interactions. The target compound’s melting point is unreported but likely lower due to the absence of polar nitro/carbonyl groups.

Biological Activity: Spirocyclic azetidines with nitrofuran moieties () show potent antitubercular activity (MIC = 1.6 µg/mL).

Biological Activity

The compound 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine represents a novel structure in medicinal chemistry, combining an azetidine moiety with a pyridine ring. The presence of halogen substituents, specifically bromine and fluorine, enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrFN2OC_{13}H_{12}BrFN_2O with a molecular weight of approximately 303.15 g/mol. The structural arrangement includes a pyridine ring linked to an azetidine derivative that features a brominated phenyl group.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The azetidine ring may facilitate binding to specific targets due to its unique spatial configuration.

Inhibitory Activities

Recent studies have highlighted the potential of azetidine derivatives in inhibiting monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. For instance, related compounds have shown significant inhibitory effects on MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative disorders .

Study 1: MAO Inhibition

In a comparative study, various azetidine derivatives were synthesized and evaluated for their MAO inhibitory activities. The compound T6 , closely related to our compound of interest, exhibited potent inhibition of MAO-B (IC50 = 0.013 µM) compared to other structural analogs . This suggests that the halogen substitution pattern significantly influences bioactivity.

Study 2: Cytotoxicity Assessment

The cytotoxic effects of azetidine derivatives were assessed using L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations (50 µM), others like T6 did not show cytotoxicity at any tested dose, suggesting a favorable safety profile for further development .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureMAO-B IC50 (µM)Cytotoxicity (L929 Cells)
T6Azetidine0.013None at ≤100 µM
T3Azetidine0.039Complete cell death at 50 µM
T7Azetidine0.099Significant at higher doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.